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Compound of Interest

Compound Name: FGH10019

Cat. No.: B15125955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological target of

FGH10019, a novel small molecule inhibitor. It details the mechanism of action, summarizes

key quantitative data, provides detailed experimental protocols, and visualizes the associated

signaling pathways and workflows.

Core Target and Mechanism of Action
FGH10019 is a novel inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), with a

reported IC50 of 1 μM. Specifically, it targets SREBP-1 and SREBP-2, which are master

transcriptional regulators of lipid homeostasis. By inhibiting the activation of SREBPs,

FGH10019 effectively suppresses the expression of genes involved in cholesterol and fatty

acid biosynthesis.

The primary therapeutic application of FGH10019, as demonstrated in preclinical studies, is its

ability to potentiate the anti-tumor activity of the chemotherapeutic agent docetaxel, particularly

in prostate cancer. The mechanism for this synergistic effect is multifaceted:

Inhibition of Lipogenesis: FGH10019 blocks SREBP-dependent lipogenesis in cancer cells.

Alteration of Lipid Composition: This inhibition leads to a shift in the cellular lipid profile,

favoring the incorporation of polyunsaturated fatty acids into the cell membrane.
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Increased Membrane Permeability: The altered lipid composition results in increased fluidity

and permeability of the cancer cell membrane.

Enhanced Drug Accumulation: Consequently, the intracellular accumulation of docetaxel is

significantly increased, leading to enhanced cytotoxicity and apoptosis of the cancer cells.

This novel approach of targeting lipid metabolism to overcome chemotherapy resistance

presents a promising avenue for the development of new cancer therapeutics.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of FGH10019.

Parameter Value Assay Reference

IC50 1 μM
SREBP Inhibition

Assay
[1][2]

Cell Line Treatment Effect Assay Reference

C4-2, 22RV1,

PC3, DU145

5 μM FGH10019

+ 1 nM

Docetaxel

Increased Cell

Death

72-h Cell Viability

Assay
[1][3]

C4-2, PC3

5 μM FGH10019

+ 1 nM

Docetaxel

Increased

Apoptosis

72-h FACS

Analysis
[1][3]

Parameter Value Model Reference

FGH10019 Dosage
20 mg/kg (oral,

3x/week)
PC3 Xenograft [3][4]

Docetaxel Dosage
4 mg/kg (i.p.,

2x/week)
PC3 Xenograft [3][4]

Treatment Duration 6 weeks PC3 Xenograft [3][4]
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Signaling Pathway and Mechanism of Action
The following diagram illustrates the SREBP signaling pathway and the mechanism of action of

FGH10019 in potentiating docetaxel's anti-tumor activity.
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FGH10019 Mechanism of Action
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Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical

evaluation of FGH10019.

Cell Viability Assay
This protocol is for assessing the effect of FGH10019 and docetaxel on the viability of prostate

cancer cells using a standard MTT or similar colorimetric assay.
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Seed prostate cancer cells
(e.g., PC3, C4-2)
in 96-well plates

Incubate for 24 hours
(37°C, 5% CO2)
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- Vehicle (DMSO)
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Read absorbance
(e.g., 570 nm for MTT)

Analyze data and
calculate cell viability

End
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Cell Viability Assay Workflow
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Protocol:

Cell Seeding: Seed prostate cancer cells (e.g., PC3, C4-2, DU145, 22RV1) in 96-well plates

at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

Treatment: The following day, treat the cells with FGH10019 (5 μM), docetaxel (1 nM), the

combination of both, or vehicle control (DMSO) in fresh media.

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or

a similar viability reagent to each well and incubate for 1-4 hours.

Solubilization: If using MTT, add solubilization solution (e.g., DMSO) to dissolve the

formazan crystals.

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a

microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells.

Immunoblotting
This protocol describes the detection of key proteins in the SREBP pathway and apoptosis

markers by Western blotting.
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Protocol:

Sample Preparation: Treat cells as described for the cell viability assay. After 72 hours, wash

the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate

them on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target

proteins (e.g., SREBP-1, SREBP-2, FASN, cleaved PARP, β-actin) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis (FACS)
This protocol outlines the procedure for quantifying apoptosis in prostate cancer cells treated

with FGH10019 and docetaxel using Annexin V and Propidium Iodide (PI) staining.
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FACS for Apoptosis Workflow
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Protocol:

Cell Treatment: Treat prostate cancer cells with FGH10019 and/or docetaxel for 72 hours.

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated

Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin

V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of FGH10019 in combination

with docetaxel in a prostate cancer xenograft mouse model.[3][4]
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In Vivo Xenograft Workflow
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Protocol:

Cell Implantation: Subcutaneously inject PC3 human prostate cancer cells into the flanks of

immunodeficient mice.

Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the

mice into four treatment groups: vehicle control, FGH10019 alone, docetaxel alone, and the

combination of FGH10019 and docetaxel.

Treatment Administration: Administer FGH10019 orally at 20 mg/kg three times a week and

docetaxel intraperitoneally at 4 mg/kg twice a week for a duration of 6 weeks.

Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.

Endpoint Analysis: At the end of the 6-week treatment period, sacrifice the animals, excise

the tumors, and measure their weight.

Immunohistochemistry (IHC): Perform IHC analysis on tumor sections for markers of

proliferation (Ki-67) and apoptosis (cleaved PARP).

Conclusion
FGH10019 is a promising preclinical candidate that targets a key metabolic pathway in cancer.

Its ability to inhibit SREBP-dependent lipogenesis and thereby sensitize cancer cells to

conventional chemotherapy opens up new therapeutic possibilities. The data and protocols

presented in this guide provide a solid foundation for further research and development of

FGH10019 and other SREBP inhibitors as novel anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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